

Ethyl hydrogen suberate chemical structure and properties

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Compound of Interest

Compound Name: Ethyl hydrogen suberate

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An In-depth Technical Guide to Ethyl Hydrogen Suberate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydrogen suberate, a monoester of the dicarboxylic suberic acid, is a valuable bifunctional molecule in organic synthesis and a compound of interest in metabolic studies. Its structure, featuring both a carboxylic acid and an ester group, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of polymers, plasticizers, and complex pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis of **ethyl hydrogen suberate**. Furthermore, it explores the compound's relevance in biological systems, particularly in the context of fatty acid metabolism, and outlines the necessary safety and handling procedures.

Chemical Structure and Identification

Ethyl hydrogen suberate, systematically named 8-ethoxy-8-oxooctanoic acid, is the monoethyl ester of octanedioic acid (suberic acid). The molecule consists of an eight-carbon aliphatic chain with a carboxylic acid group at one terminus and an ethyl ester at the other.

Identifier	Value
IUPAC Name	8-ethoxy-8-oxooctanoic acid[1]
Synonyms	Monoethyl suberate, Octanedioic acid monoethyl ester[2]
CAS Number	14113-01-0[1]
Molecular Formula	C ₁₀ H ₁₈ O ₄ [1]
SMILES	CCOC(=O)CCCCCCC(=O)O[3]
InChI	InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)[1]
InChIKey	KCFVQEAPUOVXTH-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

Ethyl hydrogen suberate is typically a colorless to pale yellow liquid or a low-melting solid at room temperature. Its key properties are summarized in the tables below.

Physical and Chemical Properties

Property	Value	Source
Molecular Weight	202.25 g/mol	[1]
Appearance	Clear colorless to pale yellow liquid/solid	
Melting Point	25-27 °C	[4]
Boiling Point	192 °C at 17 Torr	[5]
Refractive Index (n ₂₀ /D)	1.4415-1.4455	
Predicted pKa	4.77 ± 0.10	[5]
Predicted XlogP	1.7	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **ethyl hydrogen suberate**.

Spectroscopy	Characteristic Features
^1H NMR	Expected signals include a triplet and quartet for the ethyl group, a triplet for the α -protons adjacent to the ester carbonyl, a triplet for the α -protons adjacent to the carboxylic acid carbonyl, and multiplets for the methylene protons of the aliphatic chain. The carboxylic acid proton will appear as a broad singlet.
^{13}C NMR	Distinct signals are expected for the two different carbonyl carbons (ester and carboxylic acid), the carbons of the ethyl group, and the six unique carbons of the aliphatic backbone. [4]
IR Spectroscopy	Key absorptions include a broad O-H stretch for the carboxylic acid (around $2500\text{--}3300\text{ cm}^{-1}$), a C=O stretch for the carboxylic acid (around 1710 cm^{-1}), a C=O stretch for the ester (around 1735 cm^{-1}), and C-O stretches (around $1000\text{--}1300\text{ cm}^{-1}$). [6]

Experimental Protocols: Synthesis of Ethyl Hydrogen Suberate

The synthesis of **ethyl hydrogen suberate** is primarily achieved through two main routes: the direct, acid-catalyzed esterification of suberic acid (Fischer esterification) and the partial saponification of diethyl suberate. The Fischer esterification is often preferred for its straightforward approach.

Fischer Esterification of Suberic Acid

This method involves the reaction of suberic acid with an excess of ethanol in the presence of a strong acid catalyst to drive the equilibrium towards the formation of the monoester.

Materials and Reagents:

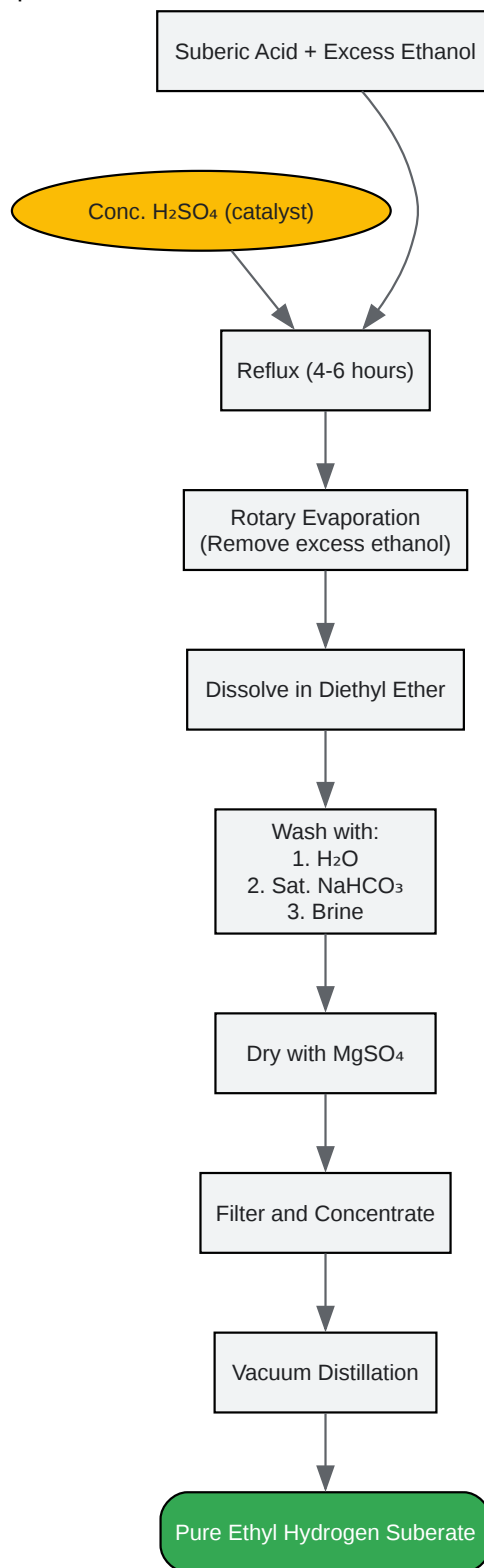
- Suberic acid (Octanedioic acid)
- Absolute ethanol
- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve suberic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).
- **Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of suberic acid).
- **Reflux:** Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Solvent Removal:** After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
- **Workup:** Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted suberic acid and the acid catalyst), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude **ethyl hydrogen suberate**.

- Purification: The crude product can be purified by vacuum distillation to obtain the pure monoester.

Experimental Workflow: Fischer Esterification



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Caption: Fischer Esterification Workflow.

Partial Saponification of Diethyl Suberate

An alternative method involves the selective hydrolysis of one of the ester groups of diethyl suberate using a limited amount of a base.

Materials and Reagents:

- Diethyl suberate
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol/water mixture
- Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

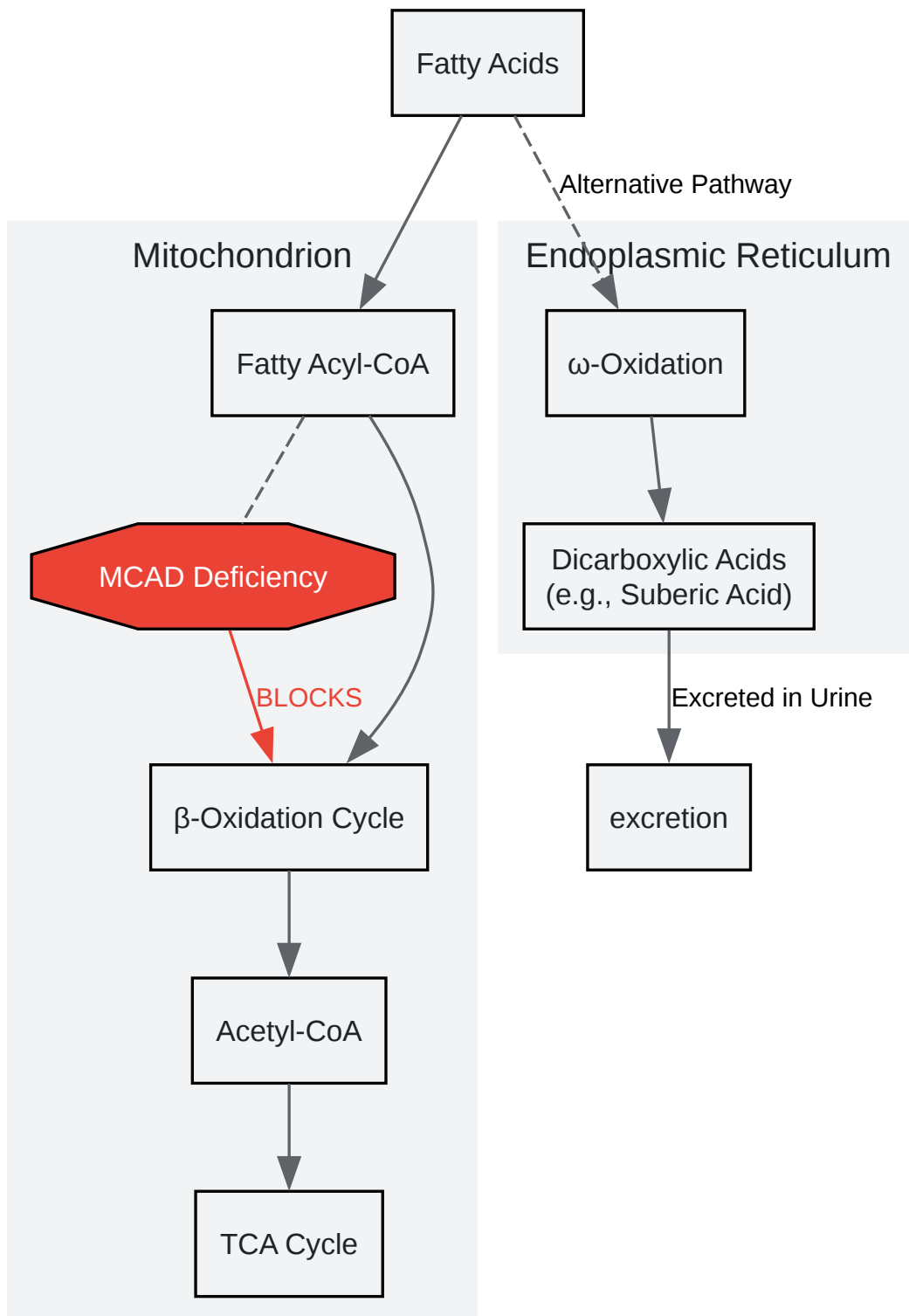
- **Reaction Setup:** Dissolve diethyl suberate in a mixture of ethanol and water.
- **Base Addition:** Slowly add a stoichiometric amount (one equivalent) of an aqueous or ethanolic solution of KOH or NaOH to the stirred solution at room temperature.
- **Reaction Monitoring:** Monitor the reaction closely using TLC to maximize the formation of the monoester and minimize the formation of suberic acid.
- **Neutralization and Extraction:** Once the reaction is complete, neutralize the mixture with dilute HCl. Extract the product with diethyl ether.

- **Washing and Drying:** Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- **Purification:** After filtration and removal of the solvent, the product can be purified by vacuum distillation or column chromatography.

Biological Relevance and Signaling Pathways

While **ethyl hydrogen suberate** itself is primarily a synthetic intermediate, its parent compound, suberic acid, is a known metabolite. Elevated levels of suberic acid in urine are indicative of certain metabolic disorders related to fatty acid oxidation.^{[5][7][8]} Specifically, suberic acid accumulation can be a marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder that impairs the breakdown of fatty acids.^{[5][7]}

The accumulation of dicarboxylic acids like suberic acid suggests a disruption in the mitochondrial β -oxidation pathway. Under normal conditions, fatty acids are broken down into acetyl-CoA through a series of four enzymatic steps. However, when β -oxidation is blocked, an alternative pathway, ω -oxidation, becomes more active in the endoplasmic reticulum. This process oxidizes fatty acids at their terminal methyl group, leading to the formation of dicarboxylic acids, which are then further metabolized in peroxisomes. The presence of suberic acid points to an overload or dysfunction of the primary β -oxidation pathway.^[9]

Fatty Acid β -Oxidation and the Role of Suberic Acid[Click to download full resolution via product page](#)Caption: Disruption of β -Oxidation.

Applications in Research and Drug Development

The bifunctional nature of **ethyl hydrogen suberate** makes it a highly versatile building block in organic synthesis.

- **Polymer Chemistry:** It can be used in the synthesis of polyesters and polyamides, where the two different functional groups allow for controlled polymerization.[\[4\]](#)
- **Pharmaceutical Synthesis:** **Ethyl hydrogen suberate** and related suberic acid derivatives have been employed as intermediates in the synthesis of complex molecules, including prostaglandins.[\[4\]](#)
- **Drug Delivery:** The suberic acid backbone is being explored for the creation of biodegradable polymers for use in drug delivery systems.[\[4\]](#)

Safety and Handling

Ethyl hydrogen suberate is an irritant and should be handled with appropriate safety precautions.

- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles, and a lab coat.[\[10\]](#)
- **Handling:** Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[\[10\]](#) Avoid contact with skin and eyes.[\[10\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry place.[\[10\]](#)
- **First Aid:** In case of skin contact, wash immediately with plenty of soap and water.[\[10\]](#) In case of eye contact, rinse cautiously with water for several minutes.[\[10\]](#) Seek medical attention if irritation persists.[\[10\]](#)

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[\[10\]](#)

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